9H-Purin-6-amine, 2-chloro-N-(4-(1-methylethoxy)phenyl)-9-(phenylmethyl)-

Description

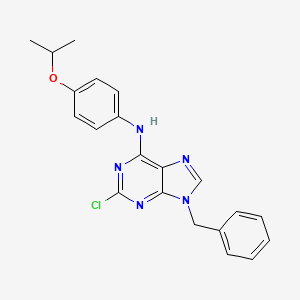

This purine derivative features a 2-chloro substitution, a benzyl group at the N9 position, and a para-isopropoxy-substituted anilino group at the C6 position. The isopropoxy group enhances lipophilicity, which may influence membrane permeability and target binding .

Properties

CAS No. |

125802-47-3 |

|---|---|

Molecular Formula |

C21H20ClN5O |

Molecular Weight |

393.9 g/mol |

IUPAC Name |

9-benzyl-2-chloro-N-(4-propan-2-yloxyphenyl)purin-6-amine |

InChI |

InChI=1S/C21H20ClN5O/c1-14(2)28-17-10-8-16(9-11-17)24-19-18-20(26-21(22)25-19)27(13-23-18)12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,24,25,26) |

InChI Key |

OVWFBOCGLDRWJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-2-chloro-N-(4-isopropoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. The starting materials often include purine derivatives, benzyl halides, and isopropoxyphenyl compounds. The key steps in the synthesis may include:

Nucleophilic substitution: Introduction of the benzyl group through a nucleophilic substitution reaction.

Halogenation: Chlorination of the purine ring.

Amidation: Formation of the amine linkage with the isopropoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or isopropoxyphenyl groups.

Reduction: Reduction reactions could target the chlorinated purine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated site or the amine group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could produce various substituted purines.

Scientific Research Applications

Therapeutic Applications

Research indicates that compounds in the purine class often exhibit properties beneficial for therapeutic applications. The specific activities of 9H-Purin-6-amine, 2-chloro-N-(4-(1-methylethoxy)phenyl)-9-(phenylmethyl)- include:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Potential : The unique substitution pattern may enhance its ability to interact with DNA or RNA, potentially leading to anticancer effects.

- Enzyme Inhibition : The compound could serve as an inhibitor for specific enzymes involved in nucleotide metabolism or signaling pathways.

Synthesis Methodologies

The synthesis of 9H-Purin-6-amine, 2-chloro-N-(4-(1-methylethoxy)phenyl)-9-(phenylmethyl)- typically involves several organic reactions. Common approaches include:

- Multi-step Organic Synthesis : Involves the formation of the purine core followed by the introduction of functional groups through electrophilic substitutions.

- Optimized Reaction Conditions : Parameters such as temperature, pressure, and pH are crucial for maximizing yield and minimizing by-products.

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Chloroalkane | Controlled temperature |

| 2 | Electrophilic Aromatic Substitution | Methylethoxyphenol | Acidic conditions |

| 3 | Coupling Reaction | Phenylmethyl amine | Basic conditions |

Biological Interactions

The biological activity of this compound is primarily linked to its interactions with biological macromolecules. Research into its binding affinity with various targets can reveal insights into its mechanism of action:

- Binding Studies : Investigations into how the compound interacts with DNA or RNA structures could elucidate its potential as an antitumor agent.

- Cellular Assays : In vitro studies assessing its effects on cell proliferation and apoptosis can provide data on its therapeutic efficacy.

Case Studies

Several case studies have been documented that highlight the potential applications of this compound:

- Antiviral Efficacy Study : A study demonstrated that derivatives of purine compounds exhibited significant antiviral activity against influenza viruses in vitro, suggesting similar potential for 9H-Purin-6-amine derivatives.

- Cancer Research Application : Research has shown that certain purine analogs can induce apoptosis in cancer cells, indicating a pathway through which this compound may exert anticancer effects.

- Enzyme Inhibition Analysis : Studies involving enzyme kinetics have suggested that purine derivatives can effectively inhibit key metabolic enzymes, paving the way for their use in metabolic disorders.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids. The molecular targets might include:

Enzymes: Inhibition or activation of purine-metabolizing enzymes.

Receptors: Binding to purinergic receptors.

Pathways: Modulation of signaling pathways involving purines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N9 Position

- 9-Benzyl vs. 9-Phenyl: The target compound’s benzyl group (N9) differs from 9-phenyl derivatives (e.g., 9-phenyl-9H-purin-6-amines in –2).

- 9-Ethyl Derivatives : Compounds like 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine () exhibit reduced steric hindrance, which may enhance solubility but decrease target affinity compared to the benzyl-substituted target .

C6 Anilino Substituents

- Para-Isopropoxy vs. Methoxy: and describe 2-chloro-N-(4-methoxybenzyl)-9-isopropyl derivatives.

- Halogenated Anilines: Derivatives with 3-chloro-4-fluorophenyl groups () show enhanced antifungal activity, suggesting halogenation at the anilino position improves bioactivity, though the target’s isopropoxy group may prioritize solubility over potency .

Physicochemical Comparisons

Key Insights : The target’s higher logP (vs. methoxy analogs) correlates with increased lipophilicity, favoring blood-brain barrier penetration but complicating aqueous formulation .

Structure-Activity Relationship (SAR) Trends

- N9 Modifications : Benzyl groups improve metabolic stability but reduce solubility; ethyl/phenyl substitutions offer trade-offs in pharmacokinetics .

- C6 Aryl Groups : Electron-donating groups (e.g., isopropoxy) enhance solubility, while halogens (Cl, F) boost target affinity but increase molecular weight .

Biological Activity

The compound 9H-Purin-6-amine, 2-chloro-N-(4-(1-methylethoxy)phenyl)-9-(phenylmethyl)- is a derivative of purine, which has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20ClN5

- Molecular Weight : 359.84 g/mol

- CAS Number : Not explicitly listed but related compounds are referenced.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that purine derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and apoptosis. The compound has shown promise in inhibiting tumor growth in vitro and in vivo.

- Mechanism of Action : The compound may inhibit the activity of kinases involved in cancer cell signaling, potentially leading to reduced cell proliferation and increased apoptosis.

2. Antimicrobial Properties

Studies have demonstrated that certain purine derivatives possess antimicrobial activity against a range of pathogens.

- Research Findings : In laboratory settings, the compound has exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial for the survival and replication of pathogens.

- Example : Inhibition of nucleoside diphosphate kinase (NDPK) has been noted, which plays a role in nucleotide metabolism and energy transfer.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference(s) |

|---|---|---|

| Anticancer | Inhibition of kinase signaling | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | NDPK inhibition |

Case Study 1: Anticancer Efficacy

In a study published by Pendergrass et al., the anticancer efficacy of various purine derivatives, including our compound, was evaluated using human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, with a reduction in cell viability observed through MTT assays.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains, indicating its potential as an effective antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.